4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid
Description
Properties
CAS No. |
2648961-65-1 |
|---|---|
Molecular Formula |
C7H6F2O4 |
Molecular Weight |
192.12 g/mol |
IUPAC Name |
4,4-difluorocyclopentene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H6F2O4/c8-7(9)1-3(5(10)11)4(2-7)6(12)13/h1-2H2,(H,10,11)(H,12,13) |
InChI Key |
LSRVKCSXZQEQRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(CC1(F)F)C(=O)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diethyl Malonate and 1,3-Dibromopropane Cyclization
Adapting Perkin’s method for trans-cyclopentane-1,2-dicarboxylic acid, diethyl malonate and 1,3-dibromopropane undergo alkylation to form tetraethyl pentane-1,1,5,5-tetracarboxylate. Subsequent cyclization under basic conditions (e.g., KOH/EtOH) yields a cyclopentane intermediate. Fluorination via electrophilic agents (e.g., Selectfluor®) at the 4-position, followed by dehydrogenation (e.g., DDQ), could introduce the double bond and fluorine atoms. Final hydrolysis with HCl/H₂O would yield the target compound.
Hypothetical Reaction Scheme:
-
Alkylation :
-
Cyclization :
-
Fluorination :
-
Dehydrogenation :
-
Hydrolysis :
Diels-Alder Approach
A fluorinated dienophile (e.g., 1,2-difluoroethylene) reacting with a cyclic diene (e.g., cyclopentadiene) could form the cyclopentene core. Post-functionalization with carboxylic acid groups via oxidation of nitriles or esters is plausible. For example, using a maleic anhydride derivative followed by fluorination and hydrolysis:
Hypothetical Conditions :
-
Dienophile: 1,2-Difluoroethylene
-
Diene: 1,3-Cyclopentadiene
-
Catalyst: Lewis acid (e.g., AlCl₃)
-
Oxidation: KMnO₄/H₂O for dihydroxylation, followed by HNO₃ oxidation to carboxylic acids.
Catalytic Coupling and Hydrolysis
Copper-Catalyzed Coupling
Drawing from diphenyl ether synthesis, a copper-ligand system (e.g., 8-hydroxyquinoline copper) could mediate coupling between fluorinated precursors. For instance, methyl 4-fluoro-2-iodobenzoate and a fluorinated cyclopentene fragment might undergo Ullmann-type coupling. Subsequent ester hydrolysis (NaOH/H₂O, then HCl) would yield the dicarboxylic acid.
Example Protocol :
-
Coupling :
-
Hydrolysis :
Fluorination Strategies
Direct Fluorination of Cyclopentene Derivatives
Electrophilic fluorination of cyclopentene-1,2-dicarboxylic acid using F₂ gas or XeF₂ in HF/SbF₅ could introduce geminal fluorines. However, regioselectivity challenges necessitate directing groups (e.g., ester protection).
Deoxyfluorination
Hydroxyl groups at the 4-position of cyclopentene-1,2-dicarboxylate esters could undergo fluorination with DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®, followed by hydrolysis.
Comparative Analysis of Methods
Chemical Reactions Analysis
4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Scientific Research Applications
4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s potential as a bioisostere makes it valuable in the design of pharmaceuticals and agrochemicals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents. The presence of fluorine can enhance the potency and selectivity of drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds and dipole interactions, which can enhance binding affinity and specificity. The carboxylic acid groups may also participate in interactions with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
Key Observations :
- Backbone Rigidity : The cyclopentene ring in the target compound provides conformational constraints absent in linear analogs like succinic acid, which may enhance binding specificity in biological systems .
- Electronic Effects: Fluorine substituents increase the acidity of adjacent carboxylic groups compared to non-fluorinated analogs (e.g., pKa reduction by ~1–2 units inferred from fluorinated acetic acid data) .
Stability and Reactivity
Notable Differences:
- The target compound’s fluorinated cyclopentene is expected to resist oxidation better than succinic acid’s linear backbone, which decomposes under harsh conditions .
- Unlike the amino-substituted analog, the fluorine atoms in the target compound are unlikely to participate in hydrogen bonding, reducing interactions with polar solvents .
Biological Activity
4,4-Difluorocyclopent-1-ene-1,2-dicarboxylic acid (CAS No. 2648961-65-1) is a fluorinated organic compound with significant potential in medicinal chemistry and biological applications. Its unique structural features, particularly the presence of fluorine atoms, enhance its metabolic stability and bioavailability, making it a valuable candidate for drug development and other biological applications.
The molecular formula of this compound is C7H6F2O4, with a molecular weight of 192.12 g/mol. The compound features two carboxylic acid groups and two fluorine substituents on a cyclopentene ring, which influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H6F2O4 |
| Molecular Weight | 192.12 g/mol |
| CAS Number | 2648961-65-1 |
| IUPAC Name | 4,4-Difluorocyclopentene-1,2-dicarboxylic acid |
| Purity | 95% |
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The presence of fluorine enhances binding affinity through strong hydrogen bonds and dipole interactions. The carboxylic acid groups facilitate interactions with active sites of enzymes, influencing their catalytic activity.
Case Studies and Research Findings
Recent studies have highlighted the compound's role as a selective mechanism-based inactivator of human ornithine δ-aminotransferase (hOAT), an enzyme involved in amino acid metabolism. For instance:
- A study identified (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid as a potent inactivator of hOAT, showcasing an improved binding affinity compared to other analogs. This work demonstrated that the compound could significantly inhibit tumor growth in human-derived hepatocellular carcinoma (HCC) models by targeting hOAT .
- In another investigation, the mechanism of inactivation was elucidated through crystallography and mass spectrometry techniques. The results indicated that the compound forms a noncovalent complex with the enzyme before irreversible inactivation occurs .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | Binding Affinity (K_i) | Inactivation Efficiency (k_inact/K_i) |
|---|---|---|
| (S)-3-Amino-4,4-difluorocyclopentene | 0.06 mM | 1.300 min⁻¹mM⁻¹ |
| Cyclopentane-based analog | 0.09 mM | 0.003 min⁻¹mM⁻¹ |
The fluorinated compound exhibited significantly higher inactivation efficiency against hOAT compared to its cyclopentane-based analogs, indicating its potential as a therapeutic agent .
Applications in Drug Design
The unique properties of this compound make it an attractive scaffold for drug design:
- Pharmaceutical Development : Its ability to enhance metabolic stability makes it suitable for developing new therapeutic agents targeting specific diseases.
- Agrochemicals : The compound's properties may also be leveraged in agrochemical formulations to improve efficacy and reduce degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
